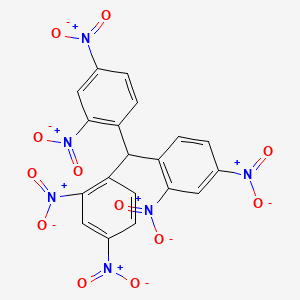
Tris(2,4-dinitrophenyl)methane
Descripción general
Descripción
Tris(2,4-dinitrophenyl)methane (TDM) is a chemical compound that has been widely used in scientific research for over a century. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. TDM is a triarylmethane compound that has three nitro groups attached to the phenyl rings. It was first synthesized by Graebe and Liebermann in 1866 and has since been used in various applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Ionization and Mass Spectrometry
Research conducted by Sha Shang-Zhi and A. Duffield (1984) explored the use of methane negative ion gas chromatographic and electron capture behaviors of various chlorophenols, including their 2,4-dinitrophenyl ether derivatives. This study highlights the potential application of Tris(2,4-dinitrophenyl)methane in chemical ionization and mass spectrometry, particularly for the detection of chlorophenols in industrial and environmental samples (Sha Shang-Zhi & A. Duffield, 1984).
Environmental Monitoring
H. Buser (1995) identified Tris(4-chlorophenyl)methane and its metabolites in environmental samples, showing the compound's presence on a global scale. This research underscores the significance of Tris(2,4-dinitrophenyl)methane derivatives in environmental monitoring, particularly in detecting organochlorine contaminants (H. Buser, 1995).
Proton Transfer Reactions Studies
A study by G. Schroeder et al. (1995) focused on the deprotonation of bis(2,4-dinitrophenyl)methane and related compounds, utilizing NMR and FT-IR spectroscopy. This research highlights the application of Tris(2,4-dinitrophenyl)methane in studying proton transfer reactions, offering insights into the behavior of such compounds in chemical processes (G. Schroeder et al., 1995).
Organometallic Chemistry
The work of Helen R Bigmore et al. (2005) on tris(pyrazolyl)methanes, which are structurally related to Tris(2,4-dinitrophenyl)methane, provides insights into the coordination and organometallic chemistry of such compounds. Their study opens up possibilities for further research and applications in this field (Helen R Bigmore et al., 2005).
Environmental Contaminant Studies
Research by J. Boer (1997) and J. Falandysz et al. (1999) on Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane, which are analogous to Tris(2,4-dinitrophenyl)methane, investigated their presence as microcontaminants. These studies highlight the importance of Tris(2,4-dinitrophenyl)methane in understanding environmental contamination and its impact (J. Boer, 1997); (J. Falandysz et al., 1999).
Molecular Propeller Synthesis
A 2012 study by B. Driesschaert et al. on tris(tetrathioaryl)methanols and methanes, related to Tris(2,4-dinitrophenyl)methane, demonstrates their use in synthesizing molecular propellers. This application is significant in magnetic resonance and nanotechnology (B. Driesschaert et al., 2012).
Propiedades
IUPAC Name |
1-[bis(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N6O12/c26-20(27)10-1-4-13(16(7-10)23(32)33)19(14-5-2-11(21(28)29)8-17(14)24(34)35)15-6-3-12(22(30)31)9-18(15)25(36)37/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARKHXGKLRWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189796 | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,4-dinitrophenyl)methane | |
CAS RN |
3626-18-4 | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)




![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)


